4-phenyl-1,3-thiazole-2-thiol
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Overview
Description
CID 75008 is a compound with the molecular formula C9H7NS2 . It’s also known by its IUPAC name, 4-phenyl-1,3-thiazole-2-thiol . The compound is non-live and has a molecular weight of 193.3 g/mol .
Molecular Structure Analysis
The molecular structure of CID 75008 includes a phenyl group attached to a thiazole ring, which contains both sulfur and nitrogen atoms . The exact mass of the molecule is 193.00199157 g/mol .
Physical and Chemical Properties Analysis
CID 75008 has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 and a topological polar surface area of 42.1 A^2 . The compound is canonicalized .
Properties
IUPAC Name |
4-phenyl-1,3-thiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKHTAVNBPQDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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